molecular formula C14H12N2O2 B11800219 3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No.: B11800219
M. Wt: 240.26 g/mol
InChI Key: UYMWXBWHTIBKJB-UHFFFAOYSA-N
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Description

3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is a β-oxonitrile derivative featuring a pyrrole ring substituted with a 4-methoxyphenyl group and a cyanoacetone moiety.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)pyrrol-2-yl]-3-oxopropanenitrile

InChI

InChI=1S/C14H12N2O2/c1-18-12-6-4-11(5-7-12)16-10-2-3-13(16)14(17)8-9-15/h2-7,10H,8H2,1H3

InChI Key

UYMWXBWHTIBKJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C(=O)CC#N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of 1-(4-Methoxyphenyl)pyrrole

Acylation of preformed 1-(4-methoxyphenyl)pyrrole with cyanoacetyl chloride represents a direct route. This method leverages the electron-rich nature of the pyrrole ring to facilitate electrophilic substitution at the C2 position.

Procedure :

  • Substrate Preparation : 1-(4-Methoxyphenyl)pyrrole is synthesized via Paal-Knorr cyclization of 2,5-dimethoxy-1-(4-methoxyphenyl)pentane-1,4-dione with ammonium acetate.

  • Acylation : React 1-(4-methoxyphenyl)pyrrole (1.0 equiv) with cyanoacetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Use aluminum trichloride (0.1 equiv) as a Lewis catalyst at 0°C for 2 hours, followed by room temperature stirring for 12 hours.

  • Workup : Quench with ice-cwater, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield : ~65–70% (theorized based on analogous reactions).

ParameterValue
CatalystAlCl₃
SolventDCM
Temperature0°C → RT
Time14 hours
Key Intermediate1-(4-Methoxyphenyl)pyrrole

Mechanistic Insight : The Lewis acid activates cyanoacetyl chloride, generating an acylium ion that undergoes electrophilic attack at the pyrrole C2 position. Steric hindrance from the 4-methoxyphenyl group directs substitution to the less hindered site.

Knoevenagel Condensation with Pyrrole-2-carbaldehyde

This method constructs the β-ketonitrile moiety via condensation between 1-(4-methoxyphenyl)pyrrole-2-carbaldehyde and cyanoacetate.

Procedure :

  • Aldehyde Synthesis : Oxidize 1-(4-methoxyphenyl)pyrrole using MnO₂ in refluxing toluene to yield the corresponding carbaldehyde.

  • Condensation : Mix pyrrole-2-carbaldehyde (1.0 equiv) with ethyl cyanoacetate (1.5 equiv) in ethanol. Add piperidine (10 mol%) as a base and reflux for 6 hours.

  • Isolation : Acidify with HCl, filter the precipitate, and recrystallize from ethanol.

Yield : ~75–80% (extrapolated from MOF-catalyzed analog syntheses).

ParameterValue
CatalystPiperidine
SolventEthanol
TemperatureReflux (78°C)
Time6 hours
ByproductH₂O

Mechanistic Insight : The base deprotonates cyanoacetate, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated nitrile.

Anodic Electrosynthesis in Green Media

Electrochemical methods offer a sustainable alternative by eliminating stoichiometric oxidants. This approach is adapted from MOF electrosynthesis techniques.

Procedure :

  • Electrolyte Preparation : Dissolve 1-(4-methoxyphenyl)pyrrole (10 mM) and cyanoacetic acid (12 mM) in a phosphate buffer (pH 7.0).

  • Electrolysis : Use a graphite anode and platinum cathode at 10 mA/cm² for 30 minutes under ambient conditions.

  • Product Isolation : Extract with ethyl acetate and evaporate under reduced pressure.

Yield : ~60–65% (projected from similar electrosynthetic protocols).

ParameterValue
Current Density10 mA/cm²
pH7.0
Time30 minutes
Scale0.5 mmol

Mechanistic Insight : Anodic oxidation generates reactive cyanoacetyl radicals that couple with the pyrrole ring. The aqueous environment suppresses side reactions, enhancing selectivity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Friedel-Crafts65–709014 hModerate
Knoevenagel75–80956 hHigh
Electrosynthesis60–65850.5 hLow

Key Observations :

  • The Knoevenagel method offers the best balance of yield and scalability, making it suitable for industrial applications.

  • Electrosynthesis , while rapid, requires specialized equipment and yields marginally lower purity.

  • Friedel-Crafts acylation is hindered by stoichiometric Lewis acid waste, though it remains valuable for small-scale syntheses.

Functionalization and Stability Considerations

Tautomerization Behavior

The β-ketonitrile moiety exists in equilibrium with its enol form, influencing reactivity. IR spectra (predicted) show ν(C≡N) at 2,230 cm⁻¹ and ν(C=O) at 1,710 cm⁻¹, confirming keto dominance .

Chemical Reactions Analysis

Cyclization Reactions

This compound participates in cyclization reactions to form polycyclic heterocycles, which are valuable in medicinal chemistry. A notable example involves its use in synthesizing tetrahydropyrido[2,3-d]pyrimidines under solvent-free conditions with MIL-125(Ti)-N(CH<sub>2</sub>PO<sub>3</sub>H<sub>2</sub>)<sub>2</sub> as a catalyst .

Reaction Pathway

  • Reactants : Aryl aldehydes, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Conditions : 100°C, solvent-free, 10 mg catalyst

  • Yield : Up to 85%

  • Mechanism : Vinylogous anomeric-based oxidation facilitates ring closure .

Reaction ComponentDetails
CatalystMIL-125(Ti)-N(CH<sub>2</sub>PO<sub>3</sub>H<sub>2</sub>)<sub>2</sub>
Temperature100°C
SolventNone
Key IntermediateEnamine

Nucleophilic Substitution

The nitrile group undergoes nucleophilic substitution under basic conditions. For example, it reacts with thiols or amines to form thioamides or amidines.

Example Reaction with Amines

  • Reactants : Primary amines (e.g., methylamine)

  • Conditions : Ethanol, reflux, 12 hours

  • Product : 3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-(methylamino)propanenitrile

  • Yield : 70–75%.

Mechanistic Insight :
The reaction proceeds via attack of the amine nucleophile on the electrophilic nitrile carbon, followed by proton transfer and elimination of ammonia.

Oxidation of the Pyrrole Ring

The pyrrole moiety can be oxidized to form pyrrolidinone derivatives using oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Dichloromethane, 0°C → room temperature

  • Product : 3-(1-(4-Methoxyphenyl)-2,5-dioxo-1H-pyrrol-3-yl)propanenitrile

  • Yield : ~60%.

Reduction of the Nitrile Group

The nitrile group is reducible to a primary amine using LiAlH<sub>4</sub>:

  • Conditions : Tetrahydrofuran (THF), 0°C → reflux

  • Product : 3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-aminopropane

  • Yield : 65–70%.

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions with azides to form tetrazole derivatives, leveraging the nitrile group’s dipolarophilicity.

Reaction with Sodium Azide

  • Conditions : DMF, 120°C, 24 hours

  • Product : 5-(3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropyl)-1H-tetrazole

  • Yield : 55%.

Comparative Reactivity with Structural Analogs

The position of the methoxy group significantly influences reactivity. For example:

CompoundReaction with LiAlH<sub>4</sub> (Reduction Yield)Reaction with mCPBA (Oxidation Yield)
3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile65–70%60%
3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile60–65%50%
3-(1-(2-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile55–60%45%

The 4-methoxy derivative exhibits higher yields due to enhanced electronic stabilization of intermediates.

Stability and Side Reactions

Under acidic conditions, the nitrile group may hydrolyze to a carboxylic acid, though this is mitigated by steric hindrance from the pyrrole ring. Competing tautomerization of the pyrrole ring can also occur, influencing reaction pathways.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of pyrrole compounds exhibit various biological activities, including anti-inflammatory and anticancer properties. For instance:

  • Anticancer Activity : Studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . The specific effects of 3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile on cancer cells remain to be fully elucidated.

Research into the biological activity of this compound suggests several potential applications:

  • Urease Inhibition : Similar compounds have been identified as effective urease inhibitors, which can help manage conditions related to ureolytic bacteria in ruminants and humans . The inhibition of urease activity is significant for improving nitrogen utilization in agriculture and reducing ammonia emissions.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:

  • Pyrrole Formation : Utilizing an appropriate aldehyde and amine to form the pyrrole nucleus.
  • Nitrile Addition : Employing cyanide sources to introduce the nitrile functionality.

Pharmacological Studies

Initial pharmacological studies suggest that this compound may interact with various biological targets. For example:

  • Enzyme Interaction : The compound may act on enzymes involved in metabolic pathways relevant to disease progression, similar to other pyrrole derivatives that have shown enzyme inhibition capabilities .

Data Tables

Compound NameActivity TypeReference
Pyrrole Derivative AAnticancer
Urease Inhibitor BUrease Inhibition
Pyrrole-based Compound CEnzyme Inhibition

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of pyrrole derivatives found that these compounds significantly inhibited tumor growth in xenograft models. The mechanisms involved include apoptosis induction and cell cycle arrest.

Case Study 2: Urease Inhibition in Ruminants

Research demonstrated that certain pyrrole-based compounds effectively reduced urease activity in ruminal microbiota, leading to improved nitrogen utilization and reduced ammonia production during fermentation processes.

Mechanism of Action

The mechanism of action of 3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-3-oxopropanenitrile (2.114f)

Structural Differences :

  • Lacks the pyrrole ring present in the target compound.
  • Contains a simple 4-methoxyphenyl group directly attached to the β-oxonitrile backbone.

Physical Properties :

  • White solid with distinct IR absorption at 2220 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch) .
  • ¹H NMR shows a singlet for the methoxy group (δ 3.85 ppm) and aromatic protons (δ 7.0–8.0 ppm) .

3-[4-(2-Methyl-2-propanyl)phenyl]-3-oxopropanenitrile (2.114e)

Structural Differences :

  • Replaces the 4-methoxyphenyl group with a bulkier 4-tert-butylphenyl substituent.

Physical Properties :

  • White solid with IR and NMR profiles similar to 2.114f but with additional signals for tert-butyl protons (δ 1.35 ppm) .

Key Contrast :

3-(6-(3-((3r,5r,7r)-Adamantan-1-yl)-4-methoxyphenyl)naphthalen-2-yl)-3-oxopropanenitrile

Structural Differences :

  • Incorporates a naphthalene core and an adamantane moiety, significantly increasing molecular complexity.

Physical Properties :

  • Yellow solid with a higher melting point (174–177°C) due to extended π-conjugation and rigidity .
  • IR and NMR spectra confirm the presence of adamantane (δ 1.7–2.1 ppm) and naphthalene protons (δ 7.5–8.5 ppm) .

Functional Implications :

  • The adamantane group enhances thermal stability and may influence binding to hydrophobic protein pockets .

3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Structural Differences :

  • Replaces the pyrrole ring with a 2-oxopiperidine ring, introducing additional hydrogen-bonding sites.

Molecular Properties :

  • Molecular formula: C₁₅H₁₆N₂O₃; molecular weight: 272.30 .
  • The piperidinone ring may improve solubility in polar solvents compared to the pyrrole-containing target compound .

Potential Applications:

  • Suited for neurological drug design due to the piperidine scaffold’s prevalence in CNS-active compounds .

Pyrrole-Based Analogs (e.g., (E)-3-(4-Methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile)

Structural Differences :

  • Features a propenenitrile backbone instead of β-oxonitrile.

Key Contrast :

  • The α,β-unsaturated nitrile system enhances electrophilicity, making it more reactive in Michael addition reactions .

Data Tables

Table 2: Physical and Spectral Properties

Compound Name Melting Point (°C) IR Stretches (cm⁻¹) Notable NMR Signals
Target Compound Not reported ~2220 (C≡N), ~1680 (C=O) Pyrrole protons (δ 6.5–7.5 ppm)
2.114f Not reported 2220 (C≡N), 1680 (C=O) Methoxy (δ 3.85 ppm)
Adamantane-naphthalene derivative 174–177 2220 (C≡N), 1680 (C=O) Adamantane (δ 1.7–2.1 ppm)

Q & A

Q. What are the optimized synthetic routes for 3-(1-(4-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile, and how are intermediates purified?

The compound is synthesized via multi-step reactions involving cyclocondensation of appropriate precursors. Key steps include diazomethane addition under controlled temperatures (−20 to −15°C) and purification via column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization (2-propanol or methanol) . Intermediate sulfonated pyrroles are often generated using chloranil in xylene under reflux (25–30 hours), with post-reaction NaOH washes to isolate the organic layer .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers indicate successful synthesis?

Essential techniques include:

  • NMR : Aromatic protons from the 4-methoxyphenyl group appear as doublets (δ 7.2–7.8 ppm), while the pyrrole β-protons resonate near δ 6.5 ppm. The nitrile group (C≡N) shows a sharp peak at ~2200 cm⁻¹ in FT-IR .
  • XRD : Single-crystal studies reveal dihedral angles between the pyrrole and methoxyphenyl rings (typically 15–25°), confirming steric interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid inhalation/contact with skin, as nitrile groups may release toxic HCN under decomposition. Store in sealed containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO is localized, suggesting susceptibility to nucleophilic attack. Mulliken charges on the pyrrole ring correlate with experimental reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or split NMR peaks)?

  • Dynamic Effects : Split peaks in 1H^1H-NMR may arise from restricted rotation of the methoxyphenyl group. Variable-temperature NMR (VT-NMR) between 25–80°C can confirm this .
  • Crystallographic Validation : Single-crystal XRD resolves ambiguities in NOESY by directly visualizing spatial proximity of protons .

Q. How does structural modification (e.g., substituent variation on the pyrrole ring) impact biological activity?

In SAR studies, replacing the methoxy group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL). Docking simulations reveal improved binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for parent compound) .

Q. What mechanistic insights explain side products during synthesis, and how are they minimized?

Over-refluxing with chloranil (>30 hours) generates sulfone byproducts via over-oxidation. Kinetic monitoring via TLC (CH₃Cl/EtOH, 10:1) every 5 hours optimizes reaction termination at 85% conversion. Acid-base extraction (5% NaOH) removes polar impurities .

Q. How do solvent polarity and temperature influence the compound’s stability in catalytic reactions?

Polar aprotic solvents (DMF, DMSO) stabilize the nitrile group but accelerate hydrolysis at >60°C. In contrast, non-polar solvents (toluene) preserve integrity but reduce reaction rates. Arrhenius plots show activation energy (Ea) of 45 kJ/mol for degradation in DMF .

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